![molecular formula C19H19FN4O2S B2652419 5-(cyclopentylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-51-4](/img/structure/B2652419.png)
5-(cyclopentylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-(cyclopentylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a fluorophenyl group, a cyclopentylthio group, and two dione groups.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring, being aromatic, would have a planar structure . The other groups would be arranged around this ring.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .Scientific Research Applications
Crystal Structure Analysis
Research on related pyrido[2,3-d]pyrimidine derivatives, such as various 7-aryl-substituted compounds, reveals intricate details about their molecular and crystal structures. These studies contribute to understanding the interactions that govern the assembly of molecules in solid states, including hydrogen bonding and π-π stacking interactions, which are crucial for designing materials with desired physical properties (Jorge Trilleras et al., 2009).
Anticancer and Antibacterial Activities
Some derivatives of pyrimido[4,5-d]pyrimidine exhibit significant biological activities, including anticancer and antibacterial effects. For example, studies on pyrimidine diones have demonstrated potent antibacterial and anticancer activities, emphasizing the potential of these compounds in therapeutic applications (O. S. Aremu et al., 2017).
Synthetic Methodologies
The development of novel synthetic routes to access the pyrimido[4,5-d]pyrimidine ring system, including the use of cyclocondensation reactions, highlights the versatility and potential for generating diverse derivatives for further study. Such methodologies are essential for exploring the chemical space around this scaffold and uncovering new biological activities (M. Noguchi et al., 1988).
Future Directions
properties
IUPAC Name |
5-cyclopentylsulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-23-16-14(18(25)24(2)19(23)26)17(27-13-5-3-4-6-13)22-15(21-16)11-7-9-12(20)10-8-11/h7-10,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFMNTLXRYSXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SC4CCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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